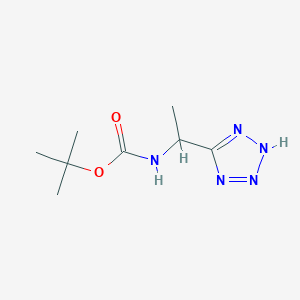
N-(1-(2H-1,2,3,4-tetrazol-5-il)etil)carbamato de tert-butilo
Descripción general
Descripción
Tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate is a useful research compound. Its molecular formula is C8H15N5O2 and its molecular weight is 213.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades Antibacterianas
Compuestos como este han sido evaluados para determinar sus actividades antibacterianas contra diversas cepas bacterianas, como Staphylococcus aureus y Escherichia coli. Esto sugiere un posible uso en el desarrollo de nuevos agentes antibacterianos .
Actividad Citotóxica Contra Líneas Celulares de Carcinoma
Compuestos similares han mostrado actividad citotóxica contra líneas celulares de carcinoma humano, lo que indica su potencial en la investigación y terapia del cáncer .
Síntesis de Intermediarios de Productos Naturales
Estos tipos de compuestos pueden servir como intermediarios clave en la síntesis de productos naturales como la jaspina B, que ha sido aislada de esponjas .
Estructura Molecular y Estudios Espectroscópicos
Se pueden utilizar en la determinación de la estructura molecular y en estudios espectroscópicos para comprender las propiedades químicas y las reacciones .
Diseño del Perfil Antimicrobiano
El diseño y la síntesis de los compuestos relacionados contribuyen a los estudios del perfil antimicrobiano, lo que puede conducir al desarrollo de nuevos fármacos antimicrobianos .
Propiedades
IUPAC Name |
tert-butyl N-[1-(2H-tetrazol-5-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O2/c1-5(6-10-12-13-11-6)9-7(14)15-8(2,3)4/h5H,1-4H3,(H,9,14)(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHHKGHLLSXENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


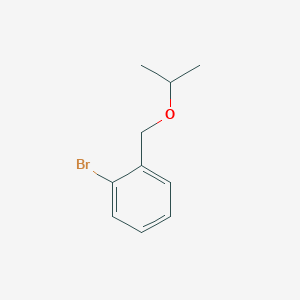
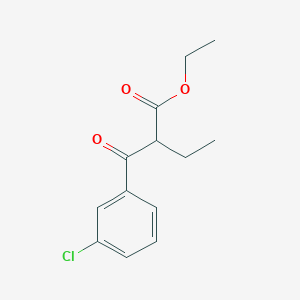
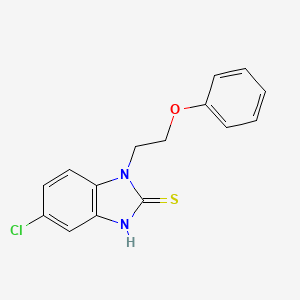

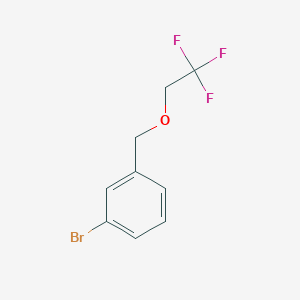
![3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1527242.png)

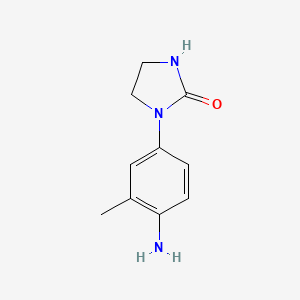
![N-[(2-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B1527247.png)
![4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B1527248.png)
![4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide](/img/structure/B1527249.png)

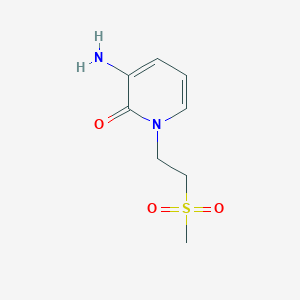
![[1-(Propan-2-yloxy)cyclohexyl]methanamine](/img/structure/B1527252.png)
